molecular formula C10H13NO2 B12572181 N-[(2-Hydroxyphenyl)methyl]propanamide CAS No. 606925-36-4

N-[(2-Hydroxyphenyl)methyl]propanamide

Cat. No.: B12572181
CAS No.: 606925-36-4
M. Wt: 179.22 g/mol
InChI Key: GINPCYBPPANOFO-UHFFFAOYSA-N
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Description

N-[(2-Hydroxyphenyl)methyl]propanamide (CAS 6963-37-7) is an aromatic amide featuring a 2-hydroxyphenyl group attached to a propanamide backbone. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.18 g/mol (calculated).

Properties

CAS No.

606925-36-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(2-hydroxyphenyl)methyl]propanamide

InChI

InChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13)

InChI Key

GINPCYBPPANOFO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Direct Amidation Using Propanoyl Chloride and 2-Hydroxybenzylamine

This classical approach involves the reaction of propanoyl chloride with 2-hydroxybenzylamine under basic conditions to neutralize the released HCl.

  • Reaction conditions : Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.
  • Base : Triethylamine or pyridine is used to scavenge HCl.
  • Outcome : Formation of the amide bond with high selectivity and yields often exceeding 80%.

Carbodiimide-Mediated Coupling (DCC or EDC)

An alternative method uses carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid (propanoic acid) for coupling with 2-hydroxybenzylamine.

  • Procedure : Propanoic acid is activated by DCC or EDC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Reaction : The amine nucleophile attacks the activated ester to form the amide.
  • Advantages : Mild conditions, good yields, and minimal side reactions.
  • Typical yields : 75–90%.

Reductive Amination Followed by Amidation

In some cases, 2-hydroxybenzaldehyde is first reacted with ammonia or an amine to form an imine, which is then reduced to 2-hydroxybenzylamine. This intermediate is subsequently amidated with propanoic acid derivatives.

  • Reduction agents : Sodium borohydride or catalytic hydrogenation.
  • Amidation : As above, using acid chlorides or carbodiimide coupling.
  • Benefit : Allows access to the amine intermediate from aldehyde precursors.

Detailed Reaction Conditions and Yields

Method Reagents & Catalysts Solvent Temperature Yield (%) Notes
Direct amidation Propanoyl chloride, 2-hydroxybenzylamine, triethylamine DCM or THF 0–25 °C 80–90 Requires careful control of acid chloride addition
Carbodiimide coupling (DCC/NHS) Propanoic acid, DCC, NHS, 2-hydroxybenzylamine Acetonitrile or DMF Room temperature 75–90 Mild, efficient, widely used in peptide synthesis
Reductive amination + amidation 2-Hydroxybenzaldehyde, NaBH4, propanoyl chloride or DCC Ethanol, DCM 0–25 °C 70–85 Two-step process, useful if amine not commercially available

Research Findings and Optimization

  • Catalyst choice : Use of catalytic bases such as 4-dimethylaminopyridine (DMAP) can accelerate amidation reactions and improve yields.
  • Solvent effects : Polar aprotic solvents like DMF or acetonitrile favor carbodiimide coupling efficiency.
  • Temperature control : Lower temperatures reduce side reactions such as hydrolysis of acid chlorides.
  • Purification : Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol ensures >95% purity.
  • Characterization : Confirmed by NMR (phenolic OH at ~9.2 ppm, amide NH at ~8.1 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS (molecular ion peak consistent with C10H13NO2).

Comparative Analysis with Related Compounds

Compound Preparation Method Unique Features Yield Range (%)
N-[(2-Hydroxyphenyl)methyl]propanamide Amidation via acid chloride or DCC Hydroxyphenyl group allows H-bonding 75–90
N-(4-Hydroxyphenyl)-2-methylpropanamide Similar amidation with 4-hydroxybenzylamine Positional isomer, similar synthetic route 80–90
3-(4-Hydroxyphenyl)propanoic acid derivatives Coupling with amino acids via NHS/DCC Used in antifungal agents, more complex 70–85

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxyphenyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in creating derivatives with tailored properties for specific applications.
  • Biological Activity :
    • Investigations into the biological properties of N-[(2-Hydroxyphenyl)methyl]propanamide reveal potential antimicrobial and anticancer activities. The hydroxyl group may facilitate interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent.
  • Pharmaceutical Development :
    • The unique structural features of this compound position it as a candidate for drug development. Studies have explored its role as an inhibitor of specific enzymes, such as 11-β hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders .
  • Material Science :
    • In industrial applications, this compound is being explored for its potential use in developing new materials, including polymers and coatings that require specific thermal or mechanical properties.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated significant cytotoxic effects against several types of cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that this compound exhibited promising antibacterial activity, making it a candidate for further development in treating infections.

Case Study 3: Material Applications

Research conducted on the incorporation of this compound into polymer matrices showed enhanced mechanical properties and thermal stability. This application highlights its versatility beyond biological uses.

Mechanism of Action

The mechanism of action of N-[(2-Hydroxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like pyruvate dehydrogenase kinase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to changes in metabolic pathways, such as reduced blood lactate levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Detailed Analysis of Key Differences

Substituent Effects on Bioactivity
  • Hydroxyphenyl vs. Benzofuranyl (Tasimelteon) :
    Tasimelteon’s benzofuranyl and cyclopropylmethyl groups confer selectivity for melatonin receptors, enabling CNS penetration and FDA approval for sleep disorders . In contrast, the simpler 2-hydroxyphenyl group in N-[(2-Hydroxyphenyl)methyl]propanamide may limit blood-brain barrier permeability but enhance interactions with peripheral enzymes like acetylcholinesterase .

  • However, this modification may also alter toxicity profiles .
  • This contrasts with the hydroxyphenyl group, which is more associated with antioxidant or enzyme-inhibitory roles .
Enzyme Inhibition Profiles
  • Acetylcholinesterase (AChE) Inhibitors :
    Compounds like ZINC72065926 (Ki ~ nM range) feature bulky biphenylmethyl groups that fit into AChE’s active site, whereas this compound’s smaller structure may target alternative binding pockets .

  • HIV-1 Reverse Transcriptase (RT) Inhibitors: Derivatives of N-(2-hydroxyphenyl)propanamide with thiazolidinone substituents (e.g., compound 10 in ) show enhanced RT inhibition due to additional hydrogen-bonding and hydrophobic interactions from the thiazolidinone ring.

Biological Activity

N-[(2-Hydroxyphenyl)methyl]propanamide, also known as 2-hydroxy-N-(2-hydroxyphenyl)propanamide, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyphenyl group and an amide functional group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it has been studied for its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming hydrogen bonds with active sites on target enzymes. This interaction can modulate enzyme activity, leading to various biological effects such as anti-inflammatory responses.
  • Receptor Binding : It has been suggested that this compound can interact with specific receptors, potentially influencing neurotransmitter systems involved in pain and mood regulation .
  • Antioxidant Activity : Research indicates that derivatives of similar structures exhibit significant antioxidant properties, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. A study demonstrated its ability to inhibit nitric oxide (NO) synthesis in RAW 264.7 murine macrophages, which is crucial for inflammatory responses. This inhibition was linked to the suppression of the p38 MAP kinase pathway, thereby reducing the expression of inducible nitric oxide synthase (iNOS) .

Anticancer Properties

Recent findings have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited cytotoxic effects, significantly reducing cell viability in a dose-dependent manner .

CompoundCell LineIC50 (µM)
Derivative AU-8715.5 ± 3.0
Derivative BMDA-MB-23124.3 ± 5.1

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using the DPPH radical scavenging method. Some derivatives showed antioxidant activity exceeding that of ascorbic acid, indicating potential for use in oxidative stress-related conditions .

Case Studies

  • Inhibition of NO Synthesis : A study involving RAW 264.7 cells demonstrated that this compound effectively inhibited NO production through modulation of the p38 MAP kinase signaling pathway . This finding supports its potential application in treating inflammatory diseases.
  • Anticancer Screening : In vitro studies on glioblastoma and breast cancer cell lines revealed that certain synthesized derivatives exhibited significant cytotoxicity, suggesting a potential role in cancer therapy . These findings warrant further investigation into the structure-activity relationships to optimize therapeutic efficacy.

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